

Technical Guide: Physical Properties of (R)-4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Amino-2-methyl-1-butanol

Cat. No.: B1280635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-2-methyl-1-butanol is a chiral amino alcohol that serves as a versatile and valuable building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its specific stereochemistry and bifunctional nature, possessing both an amine and a hydroxyl group, make it an important intermediate for creating complex, biologically active molecules with high efficacy and specificity.^[1] This guide provides a comprehensive overview of the key physical properties of **(R)-4-Amino-2-methyl-1-butanol**, outlines standard experimental protocols for their determination, and illustrates its role in synthetic applications.

Core Physical and Chemical Properties

The physical properties of **(R)-4-Amino-2-methyl-1-butanol** are critical for its handling, application in synthesis, and for quality control. The following table summarizes these key characteristics.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₃ NO	[1][2][3]
Molecular Weight	103.17 g/mol	[1][2][4]
Appearance	Colorless to slightly yellow clear liquid	[1][2][5]
Boiling Point	80 °C at 1.8 mmHg	[1]
Density	0.94 g/mL	[1]
Refractive Index (n _{20D})	1.46	[1]
Optical Rotation ([α] _{20D})	+14° to +15° (neat)	[1][5][6]
Purity	≥98% (GC, Titration)	[1][2][5][6]
CAS Number	88390-32-3	[1][2][3][4]
Storage	Room Temperature or 2-8°C	[1][4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of **(R)-4-Amino-2-methyl-1-butanol**.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][5][7] For substances available in small quantities or that have high boiling points at atmospheric pressure, a micro-boiling point determination under reduced pressure is often employed.

Apparatus:

- Thiele tube or other heating bath (e.g., MelTemp apparatus)[3][8]
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)

- Thermometer
- Vacuum source and manometer

Procedure:

- A small amount (a few milliliters) of **(R)-4-Amino-2-methyl-1-butanol** is placed into the small test tube.[\[7\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum system, and the pressure is lowered to a stable value (e.g., 1.8 mmHg).
- The bath is heated gently.[\[3\]](#) As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.
- Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.[\[3\]](#)
- The heat source is removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[\[3\]](#) This temperature and the corresponding pressure are recorded.

Measurement of Density

Density is the mass per unit volume of a substance.[\[9\]](#)[\[10\]](#) For a liquid like **(R)-4-Amino-2-methyl-1-butanol**, it can be accurately determined using a pycnometer or a graduated cylinder and balance for a less precise measurement.[\[11\]](#)

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance

- Temperature-controlled water bath

Procedure:

- The empty pycnometer is cleaned, dried, and its mass is accurately measured.
- The pycnometer is filled with the liquid, ensuring no air bubbles are present.
- The filled pycnometer is placed in a temperature-controlled bath (e.g., at 20°C) to allow the liquid to reach thermal equilibrium.
- The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed from the outside.
- The mass of the filled pycnometer is measured.
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[\[10\]](#)

Determination of Optical Rotation

Optical rotation is a key property of chiral molecules, indicating their ability to rotate the plane of polarized light.[\[6\]](#) It is measured using a polarimeter.

Apparatus:

- Polarimeter
- Polarimeter sample tube (of a specific path length, e.g., 1 dm)
- Sodium D-line light source (589 nm)[\[6\]](#)

Procedure:

- The polarimeter is calibrated using a blank (the solvent, or in the case of a neat sample, an empty tube).
- The sample tube is carefully filled with **(R)-4-Amino-2-methyl-1-butanol** ("neat" indicates no solvent is used).

- The tube is placed in the polarimeter.
- Plane-polarized light is passed through the sample, and the angle of rotation (the observed rotation, α) is measured by the analyzer.[6][12]
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times d)$ where α is the observed rotation, l is the path length in decimeters (dm), and d is the density in g/mL for a neat liquid.[6]

Purity Assessment

The purity of **(R)-4-Amino-2-methyl-1-butanol** is typically determined by Gas Chromatography (GC) and/or an acid-base titration.

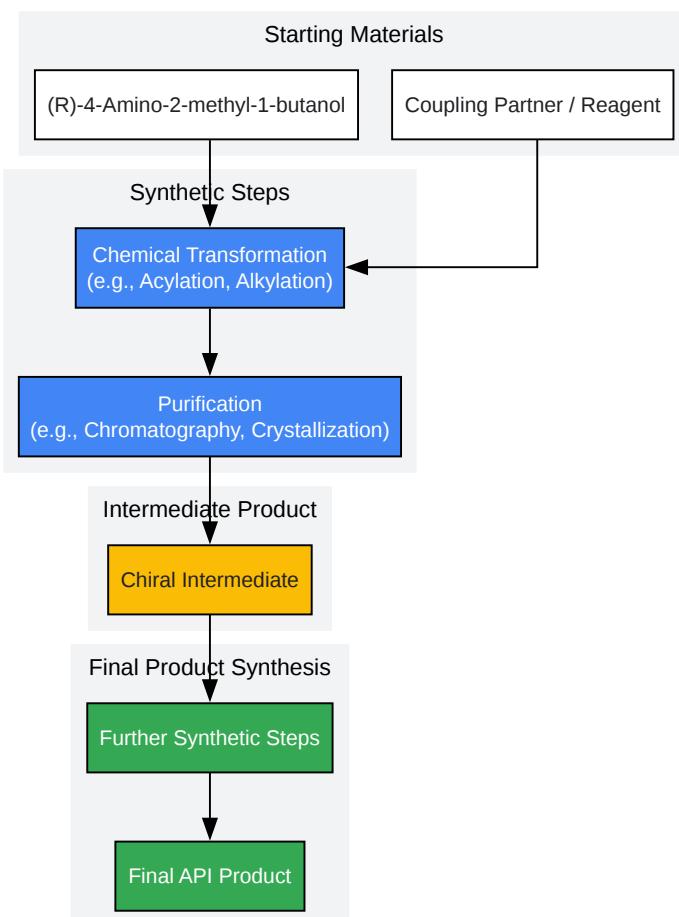
a) Gas Chromatography (GC)

GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[13]

General Protocol:

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
- Injection: A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized.[13]
- Separation: A carrier gas (e.g., helium) transports the vaporized sample through a heated column containing the stationary phase. Components separate based on their boiling points and interactions with the stationary phase.
- Detection: A detector (commonly a Flame Ionization Detector or FID for organic compounds) measures the components as they exit the column.[14]
- Analysis: The resulting chromatogram shows peaks corresponding to each component. The purity is calculated by determining the area of the peak for **(R)-4-Amino-2-methyl-1-butanol** as a percentage of the total area of all peaks (excluding the solvent peak).[15]

b) Titration


The amine group in the molecule allows for its quantification via acid-base titration.[\[16\]](#)

General Protocol:

- A precisely weighed sample of **(R)-4-Amino-2-methyl-1-butanol** is dissolved in a suitable solvent (e.g., isopropyl alcohol).
- A few drops of a suitable indicator are added.
- The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid, HCl) of known concentration.[\[16\]](#)[\[17\]](#)
- The endpoint is reached when a color change indicates that all the amine has been neutralized.
- The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.[\[17\]](#)

Application in Synthesis: A Logical Workflow

(R)-4-Amino-2-methyl-1-butanol is a chiral building block. Its primary application is in asymmetric synthesis, where it is used to introduce a specific stereocenter into a target molecule. The following diagram illustrates a generalized workflow for its use in the synthesis of an Active Pharmaceutical Ingredient (API).

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the use of **(R)-4-Amino-2-methyl-1-butanol** in API synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]

- 2. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. quora.com [quora.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. phillysim.org [phillysim.org]
- 9. acs.org [acs.org]
- 10. chm.uri.edu [chm.uri.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. tutorchase.com [tutorchase.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (R)-4-Amino-2-methyl-1-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280635#r-4-amino-2-methyl-1-butanol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com